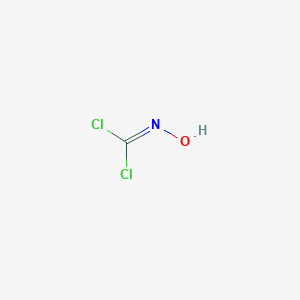
Phosgene oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosgene oxime is a manufactured chemical that was developed as a potential chemical warfare agent, but its use on the battlefield has never been documented. It has a disagreeable penetrating odor. Pure this compound is a colorless, crystalline solid; the munitions grade compound is a yellowish-brown liquid. Both the liquid and the solid can give off vapors at ambient temperatures.
This compound is a colorless liquid, odorless to fruity.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Phosgene oxime is a halogenated oxime with the chemical formula Cl₂CNOH. It acts primarily as a vesicating agent, causing blistering and severe damage to tissues upon contact. Its mechanism involves direct interaction with cellular components, leading to local tissue destruction and systemic effects. The compound is particularly harmful when inhaled or when it comes into contact with skin and mucous membranes .
Acute Toxicity
Research indicates that this compound can induce immediate acute injuries, including severe pain, inflammation, and necrosis at exposure sites. Studies have shown that even low concentrations can provoke significant physiological responses such as agitation, respiratory distress, and intense lacrimation in animal models .
Table 1: Acute Exposure Effects of this compound
| Exposure Concentration (mg/m³) | Duration (minutes) | Observed Effects |
|---|---|---|
| 100-500 | 30 | Agitation, respiratory difficulty |
| 1 | 10 | Nasal and dermal sensations |
| 500 | 30 | Intense lacrimation, potential lethality |
Treatment Protocols
Given its potential as a chemical weapon, understanding treatment protocols for this compound exposure is critical. Current medical countermeasures focus on immediate decontamination and symptomatic treatment. Some studies suggest the use of specific antidotes or supportive therapies to mitigate the effects of exposure .
Case Study: Animal Models
In an experimental study involving dogs exposed to this compound, aggressive supportive care including oxygen therapy and pharmacological interventions significantly increased survival rates. This highlights the importance of prompt medical response following exposure .
Research on Antidotes
Research is ongoing into effective antidotes for this compound. Investigations into compounds that can mitigate the effects of vesicants are crucial for developing protective measures against chemical warfare agents. Some studies have explored the efficacy of various drugs in animal models exposed to this compound .
Propriétés
Numéro CAS |
1794-86-1 |
|---|---|
Formule moléculaire |
CHCl2NO |
Poids moléculaire |
113.93 g/mol |
Nom IUPAC |
N-(dichloromethylidene)hydroxylamine |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
Clé InChI |
JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
SMILES |
C(=NO)(Cl)Cl |
SMILES canonique |
C(=NO)(Cl)Cl |
Point d'ébullition |
128 °C at 760 mm Hg |
Color/Form |
Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
melting_point |
39-40 °C |
Key on ui other cas no. |
1794-86-1 |
Description physique |
Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |
Solubilité |
Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |
Synonymes |
dichloroformossina dichloroformoxine dichlorophormoxine |
Densité de vapeur |
3.9 (Air = 1) |
Pression de vapeur |
11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















